Nonyl 3,4,5-trihydroxybenzoate
Overview
Description
Nonyl 3,4,5-trihydroxybenzoate, also known as nonyl gallate, is an ester derived from gallic acid and nonanol. This compound is part of the alkyl gallate family, which is known for its antioxidant properties. This compound has a molecular formula of C16H24O5 and a molecular weight of 296.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nonyl 3,4,5-trihydroxybenzoate typically involves the esterification of gallic acid with nonanol. A common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in a tetrahydrofuran (THF) solvent. The reaction is carried out at 0°C and stirred for about 10 hours. After the reaction, the solvent is removed under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Nonyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration are employed.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Nonyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in combating bacterial and fungal infections.
Medicine: this compound is investigated for its anti-inflammatory and anticancer properties.
Industry: The compound is used as a preservative in food and cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of nonyl 3,4,5-trihydroxybenzoate involves its interaction with cellular membranes and enzymes. The compound targets the fungal membrane ergosterol, leading to the disruption of the membrane structure and function. This results in the formation of pores and leakage of cellular contents, ultimately causing cell death . Additionally, this compound can generate reactive oxygen species (ROS), which further damage cellular components.
Comparison with Similar Compounds
Nonyl 3,4,5-trihydroxybenzoate is part of the alkyl gallate family, which includes other compounds such as:
- Methyl gallate
- Ethyl gallate
- Propyl gallate
- Dodecyl gallate
Comparison:
- Antioxidant Activity: this compound exhibits strong antioxidant activity, similar to other alkyl gallates. its longer alkyl chain provides better lipophilicity, enhancing its ability to integrate into lipid membranes.
- Antimicrobial Properties: While all alkyl gallates have antimicrobial properties, this compound shows higher efficacy against certain fungal strains due to its unique interaction with membrane ergosterol .
- Industrial Use: this compound is preferred in applications requiring higher lipophilicity and stability, such as in cosmetics and food preservatives.
Properties
IUPAC Name |
nonyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5/c1-2-3-4-5-6-7-8-9-21-16(20)12-10-13(17)15(19)14(18)11-12/h10-11,17-19H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNJEADFLJNDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145942 | |
Record name | Nonyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-11-2 | |
Record name | Nonyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10361-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonyl 3,4,5-trihydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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